molecular formula C25H35N5O3 B5782979 N'-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE

N'-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE

Cat. No.: B5782979
M. Wt: 453.6 g/mol
InChI Key: AYZCVIPGTYXMAP-UVHMKAGCSA-N
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Description

N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes both nitro and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Nitro Compound: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Amination: The nitro compound is then subjected to reduction to form the corresponding amine.

    Condensation Reaction: The amine is reacted with an aldehyde or ketone to form the Schiff base.

    Hydrazide Formation: The Schiff base is then reacted with hydrazine or a hydrazide derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine, while the Schiff base can be reduced to an amine as well.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso compounds, while reduction can yield amines.

Scientific Research Applications

N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro and amino groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE
  • N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(3,4-dimethylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O3/c1-17(2)15-29(16-18(3)4)24-10-9-23(30(32)33)12-21(24)13-27-28-25(31)14-26-22-8-7-19(5)20(6)11-22/h7-13,17-18,26H,14-16H2,1-6H3,(H,28,31)/b27-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZCVIPGTYXMAP-UVHMKAGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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